molecular formula C6H13NO B8063883 [(3S)-3-methylpyrrolidin-3-yl]methanol

[(3S)-3-methylpyrrolidin-3-yl]methanol

Cat. No.: B8063883
M. Wt: 115.17 g/mol
InChI Key: ZBNGYAJEJQZYNL-LURJTMIESA-N
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Description

[(3S)-3-Methylpyrrolidin-3-yl]methanol is a chiral pyrrolidine derivative with a hydroxymethyl group and a methyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₆H₁₃NO (molecular weight: 115.17 g/mol), and its stereochemistry is defined by the (3S) configuration . The compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where pyrrolidine scaffolds are common in drug discovery due to their conformational rigidity and hydrogen-bonding capabilities.

Key structural features include:

  • A five-membered pyrrolidine ring with a methyl group at C2.
  • A hydroxymethyl (-CH₂OH) substituent adjacent to the methyl group.
  • Stereochemical specificity at the 3-position, which may influence binding affinity in biological targets.

Properties

IUPAC Name

[(3S)-3-methylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNGYAJEJQZYNL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3S)-3-methylpyrrolidin-3-yl]methanol is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring with a hydroxymethyl substituent. Its unique stereochemistry contributes to its interactions with biological systems. The presence of the hydroxyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrrolidine ring structure allows it to fit into various biological receptors, potentially modulating their activity. Research indicates that the compound may influence pathways involved in:

  • Neurotransmission: It could act on neurotransmitter receptors, affecting synaptic transmission.
  • Cell Signaling: The compound might modulate intracellular signaling pathways, impacting cellular responses to external stimuli.
  • Enzyme Activity: It may inhibit or activate specific enzymes, altering metabolic processes.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition in vitro. This property suggests potential applications in developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Research investigating the cytotoxic effects of this compound on cancer cell lines has yielded promising results. In particular, studies have indicated that the compound can induce apoptosis in specific cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Case Studies

  • Study on Antimicrobial Activity:
    • A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
  • Cytotoxicity Assessment:
    • In a study assessing the cytotoxic effects on HeLa cells, treatment with this compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent increase in cell death, with an IC50 value calculated at approximately 50 µM.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityNotes
[(2S)-2-methylpyrrolidin-2-yl]methanolPyrrolidine derivativeModerate antimicrobial activitySimilar mechanism but less potent
ProlinolHydroxylated prolineNeuroprotective effectsDifferent target profile
PyrrolidineSimple analogLimited biological activityLacks functional groups

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrrolidine and Pyridine Derivatives

The following table summarizes key structural and physicochemical properties of [(3S)-3-methylpyrrolidin-3-yl]methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications/Notes Reference
This compound C₆H₁₃NO 115.17 -CH₃, -CH₂OH at C3 (3S) Potential drug intermediate; no reported bioactivity
((3S,4S)-4-Methylpyrrolidin-3-yl)methanol C₆H₁₃NO 115.17 -CH₃ at C4, -CH₂OH at C3 (3S,4S) Used in asymmetric synthesis; stored at 2–8°C
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 -F-pyridin-2-yl, -CH₂OH at C3 Not specified 51 variants with applications in drug discovery
(5-Iodopyridin-3-yl)-methanol C₆H₆INO 235.03 -I at C5, -CH₂OH at C3 (pyridine) N/A Cataloged as a pyridine derivative
Key Observations:

Stereochemical Variations: The (3S,4S)-isomer ((3S,4S)-4-Methylpyrrolidin-3-yl)methanol differs in methyl group placement, which may alter its reactivity or binding modes compared to the (3S)-configured compound .

Pyridine vs. Pyrrolidine Scaffolds: Compounds like (5-Iodopyridin-3-yl)-methanol replace the pyrrolidine ring with a pyridine ring, introducing aromaticity and electronic effects (e.g., iodine’s electron-withdrawing nature) that influence solubility and intermolecular interactions .

Functional Group Diversity: Fluorine in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol enhances metabolic stability and bioavailability, a common strategy in drug design .

Physicochemical and Analytical Data

Collision Cross-Section (CCS) Predictions for this compound Hydrochloride :
Ion Form m/z Predicted CCS (Ų)
[M+H]+ 116.1 125.3
[M+Na]+ 138.1 130.8
[M-H]- 114.1 118.9

These predictions aid in mass spectrometry-based identification but lack experimental validation.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for this compound are unavailable, comparisons with analogs suggest:

  • Hydroxymethyl Flexibility: The -CH₂OH group could serve as a hydrogen-bond donor, a feature exploited in compound 78 (N-(((3S,3aS)-7-(5-acetylpyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide), where similar substituents enhance potency in SAR studies .

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